Fmoc-Lys(Dde)-OH

Peptide synthesis Orthogonal protection Fmoc SPPS

Fmoc-Lys(Dde)-OH is the canonical building block for on-resin lysine side-chain modification. The Dde group is selectively removed with 2% hydrazine—orthogonal to Fmoc/tBu protection—eliminating the acid lability of Lys(Mtt) or the final TFA requirement of Lys(Boc). This enables branched peptides, cyclic scaffolds, TASP molecules, and site-specific biotin/fluorophore labeling. Industrially validated as the key intermediate in Retatrutide synthesis. ≥98% HPLC purity, stable long-term at −20°C.

Molecular Formula C31H36N2O6
Molecular Weight 532.6 g/mol
CAS No. 150629-67-7
Cat. No. B557027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Dde)-OH
CAS150629-67-7
SynonymsFmoc-Lys(Dde)-OH; 150629-67-7; (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-6-((1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL)AMINO)HEXANOICACID; AmbotzFAA1390; FMOC-LYS(DDE); Fmoc-L-Lysine(Dde)-OH; FMOC-L-LYS(DDE)-OH; SCHEMBL1983929; N-Fmoc-N'-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine; MolPort-008-267-653; N-Fmoc-N'-[1-ethyl]-D-lysine; CF-820; ZINC100011879; AJ-77802; AK-49415; SC-09706; AB0044326; N-ALPHA-FMOC-N-EPSILON-DDE-L-LYSINE; FT-0081957; FMOC-N-EPSILON-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL-L-LYSINE; N-A-FMOC-N-E-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL-L-LYSINE; N-ALPHA-FMOC-N-E-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL-L-LYSINE; N-ALPHA-FMOC-N-EPSILON-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL-L-LYSINE; NALPHA-FMOC-NGAMMA-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL-L-LYSINE; L-LYSINE,N6-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]-N2-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-
Molecular FormulaC31H36N2O6
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
InChIKeyAOHSSQNORWQENF-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Dde)-OH (150629-67-7): Orthogonally Protected Lysine for Fmoc Solid‑Phase Peptide Synthesis


Fmoc‑Lys(Dde)‑OH is a quasi‑orthogonally protected lysine derivative designed for Fmoc solid‑phase peptide synthesis (SPPS). The α‑amino group bears the standard Fmoc protecting group, which is selectively removed with piperidine, while the ε‑amino group is masked by the Dde (1‑(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl) group, cleavable with 2 % hydrazine in DMF [REFS‑1]. This orthogonal protection scheme allows on‑resin modification of the lysine side chain without affecting the acid‑labile tBu‑type protecting groups used elsewhere in the peptide [REFS‑2]. The compound is supplied as a powder with a typical purity of ≥97 % by HPLC and is stable for long‑term storage at −20 °C [REFS‑3].

Why Fmoc-Lys(Dde)-OH Cannot Be Substituted by Other Lysine Building Blocks


Substituting Fmoc‑Lys(Dde)‑OH with other protected lysine derivatives—such as Fmoc‑Lys(Boc)‑OH, Fmoc‑Lys(Mtt)‑OH, or even the related Fmoc‑Lys(ivDde)‑OH—is not straightforward because each protects the ε‑amino group with a different chemical liability. Fmoc‑Lys(Boc)‑OH requires strong acid (TFA) for deprotection, precluding any on‑resin side‑chain elaboration [REFS‑1]. Fmoc‑Lys(Mtt)‑OH is cleaved by 1 % TFA, which is incompatible with acid‑sensitive resins such as the widely used trityl‑based linkers [REFS‑2]. Fmoc‑Lys(ivDde)‑OH, while also hydrazine‑labile, exhibits far lower migration during synthesis but is frequently recalcitrant to complete removal in aggregated or C‑terminal regions [REFS‑3]. Consequently, the choice of the Dde derivative directly impacts the feasible synthetic route, the purity of the final peptide, and the yield of the target molecule.

Quantitative Differentiation of Fmoc-Lys(Dde)-OH from Key Analogs


Orthogonal Cleavage Conditions: Dde vs. Boc vs. Mtt vs. ivDde

Fmoc‑Lys(Dde)‑OH provides a unique deprotection profile that is orthogonal to both the Fmoc group and the acid‑labile tBu side‑chain protections. The Dde group is cleaved with 2 % hydrazine in DMF, whereas the Fmoc group is removed with 20 % piperidine [REFS‑1]. In contrast, Fmoc‑Lys(Boc)‑OH requires TFA for ε‑amine deprotection [REFS‑2], and Fmoc‑Lys(Mtt)‑OH is cleaved with 1 % TFA [REFS‑3], both of which are incompatible with on‑resin modifications when using acid‑sensitive linkers. The ivDde analog is also hydrazine‑labile but may require up to 10 % hydrazine for complete removal in difficult sequences [REFS‑4].

Peptide synthesis Orthogonal protection Fmoc SPPS

Scrambling Tendency: Dde Exhibits Significant Migration Compared to ivDde

A direct comparison of protecting group migration during Fmoc deprotection revealed that Dde undergoes substantial scrambling, whereas the sterically hindered ivDde group shows no detectable migration. In a model peptide Boc‑Lys(Fmoc)‑Ala‑Lys(X)‑Pro‑Lys(X)‑Ala‑(2CT‑resin) treated with 50 % piperidine/DMF for 30 min, Dde‑protected lysine exhibited strong scrambling, while ivDde displayed no migration at all [REFS‑1].

Peptide synthesis Protecting group migration Fmoc SPPS

Commercial Purity Specification: ≥97 % HPLC vs. ≥96 % for Dde‑Lys(Fmoc)‑OH

The commercial product Fmoc‑Lys(Dde)‑OH is routinely supplied with a minimum HPLC purity of 97.0 % (area%) and an enantiomeric purity of ≥99.5 % [REFS‑1]. In comparison, the regioisomeric Dde‑Lys(Fmoc)‑OH is specified with a slightly lower HPLC assay of ≥96.0 % [REFS‑2]. This difference, though modest, reflects the relative synthetic accessibility and purification efficiency of the two derivatives.

Peptide synthesis Quality control Fmoc SPPS

Incompatibility of Dde with Aloc: Allyl Alcohol Required for Orthogonality

Hydrazinolysis of the Dde group in the presence of Aloc‑protected peptides leads to reduction of the Aloc double bond, preventing subsequent Aloc deprotection and generating difficult‑to‑purify mixtures. This side reaction can be completely suppressed by including allyl alcohol as a scavenger during Dde removal, restoring full orthogonality between Dde and Aloc [REFS‑1]. In contrast, the Boc group (cleaved with TFA) and the Mtt group (cleaved with 1 % TFA) do not require such scavengers but are incompatible with acid‑labile linkers.

Peptide synthesis Orthogonal protection Fmoc SPPS

Solubility in DMF: 1 mmol in 2 mL DMF (Clearly Soluble)

The commercial product Fmoc‑Lys(Dde)‑OH is specified as clearly soluble at a concentration of 1 mmol in 2 mL DMF (0.5 M) [REFS‑1]. While this is a standard solubility for many Fmoc‑amino acids, it provides a quantitative benchmark for procurement and ensures compatibility with automated SPPS workflows that rely on concentrated DMF solutions.

Peptide synthesis Solubility Fmoc SPPS

High‑Value Application Scenarios for Fmoc‑Lys(Dde)‑OH (150629‑67‑7)


Synthesis of Branched Multiple Antigenic Peptides (MAPs)

Fmoc‑Lys(Dde)‑OH is the canonical building block for constructing branched peptide architectures. The Dde group is selectively removed on‑resin with 2 % hydrazine, unmasking the ε‑amine for the initiation of a second peptide chain. This approach has been validated in numerous publications and is cited as a primary application in vendor technical literature [REFS‑1]. In contrast, Fmoc‑Lys(Boc)‑OH cannot be used for this purpose because the Boc group is only cleaved during final TFA treatment, after the resin is removed.

Preparation of Cyclic Peptides via Lysine Side‑Chain Anchoring

The orthogonal nature of the Dde group allows it to be selectively deprotected while the peptide remains attached to the resin. The liberated ε‑amine can then be coupled to a carboxylic acid elsewhere in the sequence to form a macrocyclic ring. This strategy has been employed in the synthesis of cyclic peptides, TASP (Template‑Assembled Synthetic Protein) molecules, and conformationally constrained bioactive peptides [REFS‑2]. The ivDde analog is also suitable, but its occasional resistance to complete cleavage can reduce yields in certain sequences [REFS‑3].

Site‑Specific Conjugation for Biotinylated or Fluorescent Probes

Fmoc‑Lys(Dde)‑OH enables the precise incorporation of a single reactive lysine side chain at a defined position within a peptide. After on‑resin Dde deprotection, the ε‑amine can be derivatized with biotin, fluorophores, or other labels while the rest of the peptide remains fully protected. This orthogonal strategy yields site‑specifically labeled peptides with high purity and is a standard approach in the production of research tools and diagnostic reagents [REFS‑4].

Synthesis of Therapeutic Peptide Conjugates (e.g., Retatrutide Intermediate)

A 2024 patent application describes the use of Dde‑Lys(Fmoc)‑OH as a key intermediate in the synthesis of the multi‑agonist peptide Retatrutide. The Dde group serves as a temporary ε‑amine protection that is selectively removed to allow side‑chain elongation, demonstrating the industrial relevance of this building block in the manufacture of advanced peptide therapeutics [REFS‑5].

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